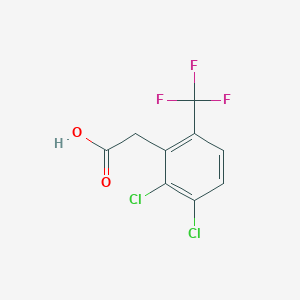

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid

Description

Propriétés

IUPAC Name |

2-[2,3-dichloro-6-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O2/c10-6-2-1-5(9(12,13)14)4(8(6)11)3-7(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKFEAIUZGMHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501228606 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017777-86-4 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017777-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501228606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Electrophilic Substitution Method

The synthesis typically begins with electrophilic aromatic substitution reactions to introduce chlorine atoms and the trifluoromethyl group onto the phenyl ring.

- Starting Material : Phenylacetic acid or derivatives.

- Reagents :

- Chlorine gas ($$Cl_2$$) as the chlorinating agent.

- Trifluoromethylation reagents such as trifluoroacetic acid ($$CF3COOH$$) or trifluoromethyl iodide ($$CF3I$$).

- Catalysts : Iron(III) chloride ($$FeCl3$$) or aluminum chloride ($$AlCl3$$).

- Reaction Conditions :

- Temperature: Controlled between 50°C and 80°C.

- Solvents: Dichloromethane (DCM) or chloroform for better solubility.

- Mechanism : Chlorine atoms are introduced via electrophilic substitution at the ortho and meta positions relative to the trifluoromethyl group.

Friedel-Crafts Acylation

An alternative route involves Friedel-Crafts acylation to attach the acetic acid moiety after halogenation.

- Reagents :

- Acetyl chloride ($$CH3COCl$$).

- Anhydrous aluminum chloride ($$AlCl3$$).

- Reaction Conditions :

- Solvent: Benzene or toluene.

- Temperature: Maintained below reflux conditions (~60°C).

- Purification :

- Recrystallization using solvents like ethanol or acetone.

- Column chromatography with silica gel and hexane/ethyl acetate eluent.

Reaction Conditions and Optimization

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow methods are employed for better control over reaction parameters.

- Advantages :

- Enhanced yield (>90%).

- Improved purity due to precise temperature and pressure regulation.

- Steps :

- Reactants are introduced into a reactor under controlled flow rates.

- Separation techniques such as distillation or crystallization ensure high-quality output.

Multi-Step Synthesis

Laboratory-scale synthesis often involves multi-step reactions:

- Halogenation :

- Chlorine atoms are introduced via controlled electrophilic substitution.

- Yield optimization through catalyst selection (e.g., $$FeCl_3$$).

- Trifluoromethylation :

- Trifluoromethyl iodide ($$CF_3I$$) reacts in the presence of cesium fluoride ($$CsF$$) and dimethyl sulfoxide (DMSO).

- Temperature range: Room temperature to solvent reflux (~100°C).

- Acetic Acid Incorporation :

- Final coupling reaction using acetyl chloride under anhydrous conditions.

Analytical Techniques for Validation

Spectroscopic Methods

To ensure structural integrity and purity:

- NMR Spectroscopy :

- $$^{1}H$$-NMR: Deshielded carboxylic proton at δ ~12–14 ppm.

- $$^{19}F$$-NMR: Characteristic shifts at δ ~−60 to −70 ppm due to trifluoromethyl group.

- Mass Spectrometry (HRMS) :

- Molecular ion peak ([$$M-H]^-$$) confirms molecular weight.

Chromatographic Techniques

Used for purity analysis:

- High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm.

- Thin-layer chromatography (TLC) for monitoring intermediate steps.

Data Table: Summary of Preparation Parameters

| Step | Reagents | Catalysts | Solvents | Temperature Range | Purification Method |

|---|---|---|---|---|---|

| Halogenation | Chlorine gas ($$Cl_2$$) | Iron(III) chloride ($$FeCl_3$$) | Dichloromethane | $$50–80^\circ C$$ | Recrystallization |

| Trifluoromethylation | Trifluoroacetic acid ($$CF_3COOH$$) | Cesium fluoride ($$CsF$$) | Dimethyl sulfoxide | Room temp – reflux | Column chromatography |

| Friedel-Crafts Acylation | Acetyl chloride ($$CH_3COCl$$) | Aluminum chloride ($$AlCl_3$$) | Benzene | Below reflux | Distillation + crystallization |

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into less oxidized forms, such as alcohols or alkanes.

Substitution: The dichloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Applications

The trifluoromethyl group in 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design. Recent studies have highlighted its role in the development of novel therapeutic agents targeting various diseases:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against different microbial strains. Its structural modifications have shown promising results in enhancing antimicrobial potency.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.

Case Study: Development of Antimicrobial Agents

A study investigated the synthesis of various derivatives of this compound and their antimicrobial activities. The results demonstrated that certain modifications led to enhanced activity against resistant bacterial strains.

| Compound Structure | Activity (MIC µg/mL) | Target Microorganism |

|---|---|---|

| Original Compound | 32 | Staphylococcus aureus |

| Derivative A | 16 | Escherichia coli |

| Derivative B | 8 | Pseudomonas aeruginosa |

Agrochemicals

Herbicidal Applications

This compound has been explored as a potential herbicide. Its effectiveness in inhibiting plant growth through selective action on certain biochemical pathways makes it suitable for agricultural applications.

Case Study: Herbicidal Efficacy

In a controlled environment study, the herbicidal activity of this compound was assessed against common weed species. The results indicated significant growth inhibition at varying concentrations.

| Concentration (g/ha) | % Growth Inhibition (Weed Species) |

|---|---|

| 0.5 | 30% (Amaranthus retroflexus) |

| 1.0 | 55% (Setaria viridis) |

| 2.0 | 85% (Chenopodium album) |

Analytical Chemistry

Analytical Applications

The compound serves as a standard in analytical chemistry for calibrating methods such as High-Performance Liquid Chromatography (HPLC). Its distinct spectral properties facilitate accurate quantification in complex mixtures.

Case Study: HPLC Method Development

A recent study developed an HPLC method utilizing this compound as an internal standard for quantifying related compounds in biological samples. The method demonstrated high sensitivity and specificity.

| Parameter | Value |

|---|---|

| Limit of Detection (LOD) | 0.05 µg/mL |

| Linearity Range | 0.1 - 10 µg/mL |

| Correlation Coefficient | >0.999 |

Mécanisme D'action

The mechanism by which 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dichloro and trifluoromethyl groups can enhance binding affinity and specificity, leading to potent biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to the compound’s observed effects in various biological systems.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in the Phenyl Ring

4-Chloro-2-fluoro-3-methyl-6-(trifluoromethyl)phenylacetic acid (CAS: 914635-43-1)

- Structural Differences : Replaces the 2-Cl and 3-Cl groups with 2-F and 3-CH₃, retaining the 6-CF₃ group.

- Hazards : Classified as a skin irritant (H315), eye irritant (H319), and respiratory hazard (H335).

- Applications : Similar use as a laboratory chemical but with higher toxicity risks compared to the target compound.

2,4-Dichloro-6-(difluoromethoxy)phenylacetic acid (CAS: 1803717-72-7)

- Structural Differences : Substitutes the 6-CF₃ group with a difluoromethoxy (-OCF₂H) moiety.

- Hazards : Labeled with H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled).

- Applications : Used in synthetic intermediates but exhibits distinct reactivity due to the ether linkage.

2-Fluoro-6-(trifluoromethyl)phenylacetic acid (CAS: 179946-32-8)

- Structural Differences : Lacks chlorine atoms, featuring a single fluorine at the 2-position and 6-CF₃.

- Hazards: Limited hazard data, but likely less toxic than chlorinated analogs due to reduced halogen density.

Functional Group Modifications

2,3,6-Trichlorophenylacetic acid (fenac)

- Structural Differences : Contains three chlorine atoms (2,3,6-positions) without a CF₃ group.

- Applications : Historically used as a herbicide (fenac), highlighting the role of chlorine in pesticidal activity.

4-Fluoro-3-(trifluoromethoxy)phenylacetic acid (CAS: 886501-32-2)

Physicochemical and Hazard Profile Comparison

Key Research Findings

- Chlorine vs. Fluorine Substitution : Chlorine atoms enhance electrophilic reactivity and binding to biological targets (e.g., enzymes in pests), while fluorine improves metabolic stability and bioavailability.

- Trifluoromethyl Group Impact: The -CF₃ group increases lipophilicity (logP) by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.

- Hazard Trends : Chlorinated derivatives generally exhibit higher toxicity (e.g., respiratory hazards) than fluorinated or methoxy-substituted analogs.

Activité Biologique

2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid (CAS No. 1017777-86-4) is an organic compound characterized by its unique molecular structure, which includes two chlorine atoms and a trifluoromethyl group attached to a phenylacetic acid backbone. This structural configuration contributes to its notable biological activity , particularly in the fields of medicinal chemistry and agrochemicals. The compound has drawn interest for its potential applications as an anti-inflammatory and analgesic agent, among other therapeutic uses.

The molecular formula of this compound is C₉H₅Cl₂F₃O₂. The presence of halogen substituents significantly influences its chemical behavior, enhancing lipophilicity and reactivity towards biological targets.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. The electron-withdrawing effects of the chlorine and trifluoromethyl groups enhance the compound's ability to interact with nucleophiles, potentially leading to modulation of enzyme activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds can be insightful.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethyl)phenylacetic acid | Similar dichloro and trifluoromethyl groups | Different substitution pattern on the phenyl ring |

| 2-Chloro-6-(trifluoromethyl)phenylacetic acid | Contains one chlorine atom | Less halogenation compared to the target compound |

| 3-Bromo-4-(trifluoromethyl)phenylacetic acid | Bromine instead of chlorine | Potentially different biological activities due to bromine |

This table illustrates how variations in halogen substitution can influence biological activity and chemical reactivity.

Case Studies

- Anti-inflammatory Activity : A study examined the effects of various phenylacetic acid derivatives on COX inhibition. Compounds structurally related to this compound showed significant inhibition of COX-1 and COX-2 enzymes in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

- Analgesic Effects : Another investigation focused on the analgesic properties of similar compounds through behavioral assays in animal models. Results indicated that certain derivatives could reduce pain responses significantly compared to controls .

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, several avenues for future research are recommended:

- Detailed Mechanistic Studies : Further research is needed to elucidate the exact mechanisms by which this compound interacts with specific biological targets.

- In Vivo Studies : Conducting animal studies will help assess the pharmacokinetics and therapeutic efficacy of this compound in relevant disease models.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the molecular structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 2,3-Dichloro-6-(trifluoromethyl)phenylacetic acid, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis of halogenated phenylacetic acids often involves palladium-catalyzed C–H functionalization to install substituents regioselectively. For the trifluoromethyl and dichloro groups, strategies include:

- Directed C–H activation : Use coordinating groups (e.g., carboxylic acids) to direct Pd catalysts to specific positions on the aromatic ring .

- Halogenation : Sequential electrophilic substitution with Cl₂ or Cl⁺ sources (e.g., N-chlorosuccinimide) under controlled conditions to avoid over-halogenation.

- Trifluoromethylation : Introduce CF₃ via cross-coupling (e.g., using Cu-mediated reactions or trifluoromethylating reagents like TMSCF₃).

Key Consideration : Monitor reaction intermediates via HPLC or GC-MS to optimize yield and purity.

Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : The trifluoromethyl group (CF₃) splits signals in the aromatic region (δ 7.0–8.0 ppm) due to deshielding. Chlorine substituents induce distinct coupling patterns (e.g., meta/para coupling).

- 19F NMR : A singlet near δ -60 to -70 ppm confirms CF₃ presence .

- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ and fragments like [M-Cl]⁺ or [M-CF₃]⁺. Compare with databases (e.g., NIST) for validation .

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and calibrate against certified standards.

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties and reactivity of this compound?

Methodological Answer: The CF₃ group is strongly electron-withdrawing, which:

- Reduces Electron Density : Measured via Hammett substituent constants (σₚ ≈ 0.54 for CF₃), increasing acidity of the acetic acid moiety .

- Enhances Stability : Stabilizes intermediates in catalytic reactions (e.g., Suzuki couplings) by withdrawing electron density.

- Modifies Dipole Moments : Critical in materials science (e.g., perovskite solar cells) for tuning interfacial charge transport .

Experimental Validation : Use cyclic voltammetry to assess redox potentials and DFT calculations (e.g., Gaussian) to model electron distribution.

Q. What contradictions exist in reported biological activities of chlorinated phenylacetic acids, and how can they be resolved?

Methodological Answer: Discrepancies often arise from:

- Variability in Assay Conditions : Differences in cell lines, solvent systems (e.g., DMSO vs. aqueous buffers), or metabolite interference.

- Structural Analog Confusion : Misidentification of regioisomers (e.g., 2,3-dichloro vs. 2,4-dichloro derivatives).

Resolution Strategies : - Reproducibility Studies : Standardize protocols (e.g., OECD guidelines) across labs.

- Advanced Analytics : Use LC-HRMS to confirm compound identity and quantify degradation products .

- Meta-Analysis : Cross-reference datasets from public repositories (e.g., PubChem BioAssay).

Q. How can mechanistic studies elucidate the role of this compound in catalytic reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- In Situ Spectroscopy : Monitor Pd-catalyzed reactions via XAS (X-ray absorption spectroscopy) to track metal oxidation states .

- Computational Modeling : Map reaction pathways using software like ORCA or NWChem to identify transition states and intermediates.

Safety and Handling

Q. What precautions are recommended for handling chlorinated/trifluoromethylated phenylacetic acids in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during synthesis).

- PPE : Wear nitrile gloves and goggles; avoid contact with skin (chlorinated compounds may cause irritation) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Application-Driven Questions

Q. How can this compound be applied in materials science, such as interfacial layers in photovoltaic devices?

Methodological Answer:

- Perovskite Solar Cells (PSCs) : The CF₃ group enhances dipole moments at transparent conductive oxide (TCO) interfaces, improving hole transport efficiency.

- Procedure : Spin-coat the compound onto ITO/glass substrates, anneal at 100°C, and characterize via Kelvin probe force microscopy (KPFM) .

- Polymer Additives : Incorporate into copolymers to modify dielectric properties (e.g., for organic transistors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.